![molecular formula C14H10ClNO2 B14596183 Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)- CAS No. 61603-35-8](/img/structure/B14596183.png)
Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)- is a heterocyclic compound that consists of a furan ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-6-(phenylmethyl)pyridine-2-carboxylic acid with a dehydrating agent to form the desired furan ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Applications De Recherche Scientifique
Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Furo[3,2-b]pyridin-6-ol
- Furo[3,2-b]pyridine-2-carboxylic acid
- 3-Bromofuro[3,2-b]pyridine
Uniqueness
Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)- is unique due to its specific substitution pattern and the presence of the chloro and phenylmethyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
61603-35-8 |
|---|---|
Formule moléculaire |
C14H10ClNO2 |
Poids moléculaire |
259.69 g/mol |
Nom IUPAC |
6-benzyl-3-chlorofuro[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C14H10ClNO2/c15-13-11-6-7-16(9-12(11)18-14(13)17)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Clé InChI |
ULCYFDMFSZALKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CC3=C(C(=O)OC3=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


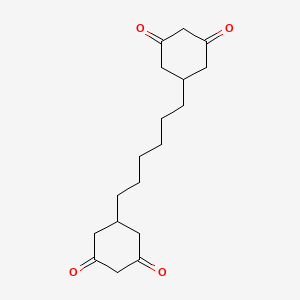

![2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine](/img/structure/B14596109.png)
![3-Bromo-N~2~,N~6~,4-trimethyl-5-[(E)-(2-nitrophenyl)diazenyl]pyridine-2,6-diamine](/img/structure/B14596116.png)
![3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene](/img/structure/B14596119.png)
![5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrate](/img/structure/B14596120.png)

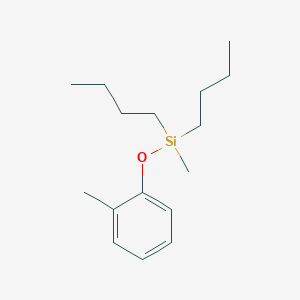

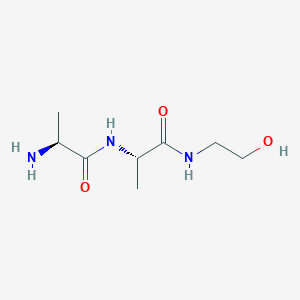
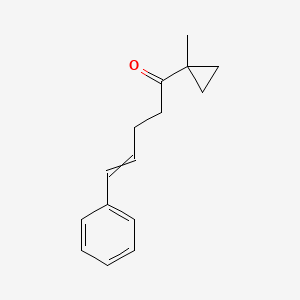
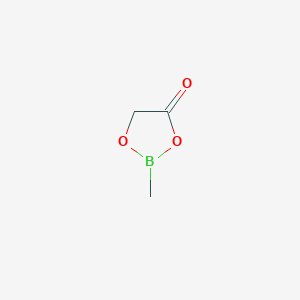
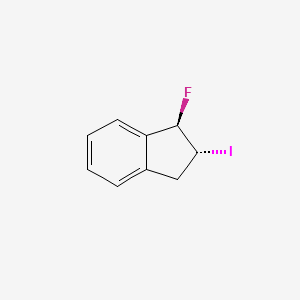
![5-Nitro-N-[(pyridin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B14596173.png)
